molecular formula C10H10BrN3O B13514431 N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Cat. No.: B13514431
M. Wt: 268.11 g/mol
InChI Key: GWTOINWCHMWWAO-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-1-methyl-1H-1,3-benzodiazole.

    Acetylation: The key step involves the acetylation of the benzodiazole derivative. This is usually achieved by reacting the starting material with acetic anhydride in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Various substituted benzodiazoles.

    Oxidation Products: N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid.

    Reduction Products: Corresponding amines and alcohols.

Scientific Research Applications

Chemistry

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-1,3-benzodiazole: Lacks the acetamide group, making it less versatile in certain reactions.

    N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(5-bromo-1H-1,3-benzodiazol-2-yl)acetamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biological Activity

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O, with a molecular weight of approximately 268.11 g/mol. The compound features a benzodiazole moiety substituted with a bromine atom and an acetamide functional group, which contributes to its biological interactions .

Research indicates that this compound exhibits selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in cell signaling pathways associated with cancer progression. The compound's acetamide group facilitates bidentate hydrogen bonding with target residues in enzymes like PI3Kγ, enhancing its inhibitory potency .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of MCF-7 breast cancer cells. The compound's mechanism involves the destabilization of microtubules, akin to the action of well-known chemotherapeutics like colchicine .

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineIC50 (nM)
This compoundMCF-7Not specified
CA-4 (reference compound)MCF-73.9
Other compoundsMDA-MB-23123–33

Case Studies and Research Findings

Several studies have focused on the biological activity of benzodiazole derivatives, including this compound. For instance:

  • Inhibition of PI3Kγ : The compound was reported to selectively inhibit PI3Kγ, impacting downstream signaling pathways crucial for cancer cell survival and proliferation.
  • Microtubule Destabilization : Similar to other known inhibitors, it interferes with tubulin polymerization, leading to apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : Research indicates that variations in the substituents on the benzodiazole ring can significantly affect the compound's biological activity. For example, substituting bromine with chlorine alters the reactivity profile and biological efficacy .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

N-(5-bromo-1-methylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-8-5-7(11)3-4-9(8)14(10)2/h3-5H,1-2H3,(H,12,13,15)

InChI Key

GWTOINWCHMWWAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1C)C=CC(=C2)Br

Origin of Product

United States

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